N-(2,6-difluorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
N-(2,6-Difluorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a pyrrolo-pyrazine carboxamide derivative featuring a 2,6-difluorophenyl group at the N-position and a 4-methoxyphenyl substituent on the pyrrolo-pyrazine core. The compound’s molecular formula is inferred to be C21H19F2N3O2 (estimated molecular weight: ~383.4 g/mol), based on structural analogs such as its 4-ethoxy derivative (C22H21F2N3O2, molecular weight: 397.425 g/mol) described in . The 4-methoxy group likely enhances solubility compared to bulkier alkoxy substituents, while the 2,6-difluorophenyl moiety may contribute to steric and electronic effects critical for target binding in pharmaceutical applications.
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O2/c1-28-15-9-7-14(8-10-15)20-18-6-3-11-25(18)12-13-26(20)21(27)24-19-16(22)4-2-5-17(19)23/h2-11,20H,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRUYWAGIGJYSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2,6-Difluorophenyl)-1-(4-Ethoxyphenyl)-3,4-Dihydropyrrolo[1,2-a]Pyrazine-2(1H)-Carboxamide (Ethoxy Analog)
- Molecular Formula : C22H21F2N3O2
- Molecular Weight : 397.425 g/mol
- Key Differences : The ethoxy group (-OCH2CH3) replaces the methoxy (-OCH3) at the 4-position of the phenyl ring. This increases lipophilicity (logP estimated +0.5–1.0) and molecular weight by 14 g/mol compared to the target compound .
- Implications : The ethoxy group may improve membrane permeability but could reduce metabolic stability due to increased susceptibility to oxidative dealkylation.
2-(4-Fluorophenyl)-N-(4-Methoxyphenyl)Acetamide (Acetamide Derivative)
- Molecular Formula: C15H13FNO2
- Molecular Weight : 259.27 g/mol
- Key Differences : Simpler acetamide backbone with a 4-fluorophenyl and 4-methoxyphenyl group.
- Physicochemical Data : Melting point: 142–148°C; IR bands at 1651 cm⁻¹ (amide C=O stretch), 1246 cm⁻¹ (C-O of methoxy) .
(4aR)-1-[(2,3-Difluorophenyl)Methyl]-4a-Ethyl-4-Hydroxy-N-[5-Methyl-2-(Trifluoromethyl)Furan-3-yl]-6,7-Dihydro-5H-Pyrrolo[1,2-b]Pyridazine-3-Carboxamide
- Molecular Formula: Not explicitly provided (complex substituents include ethyl, hydroxy, and trifluoromethyl groups).
- Key Differences : Pyrrolo-pyridazine core (vs. pyrrolo-pyrazine) with adjacent nitrogen atoms, altering electronic properties.
Table 1: Structural and Physicochemical Comparison
*Estimated based on ethoxy analog.
Research Findings and Implications
Substituent Effects : The 4-methoxy/ethoxy groups influence solubility and metabolic pathways. Methoxy derivatives are generally more polar, favoring aqueous solubility, while ethoxy analogs may exhibit prolonged half-lives in lipid-rich environments .
Core Heterocycle Impact : Pyrrolo-pyrazine (target) vs. pyrrolo-pyridazine () cores differ in nitrogen arrangement, affecting electron distribution and binding to enzymatic targets (e.g., kinases or GPCRs) .
Synthetic Routes : Analogous compounds (e.g., and ) are synthesized via multi-step protocols involving cyclization and condensation, suggesting the target compound may require similar strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
